Ruzadolane
Description
Historical Context and Nomenclature of Ruzadolane
This compound, initially identified by the code UP 26-91, emerged as a compound of interest for its potential therapeutic effects. ncats.iotargetmol.com In 1994, the World Health Organization (WHO) officially assigned it the International Nonproprietary Name (INN) "this compound." who.int The nomenclature follows the WHO's stem-based system, where "-adol" is a common stem designated for analgesics, indicating its intended primary use. who.int
The compound is systematically named in accordance with IUPAC nomenclature, which provides a precise description of its chemical structure. Its synonyms include its developmental code UP 26-91 and its CAS Registry Number 115762-17-9, which uniquely identifies it in chemical databases. nih.govhodoodo.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]- ncats.ionih.govhodoodo.comtriazolo[4,3-a]pyridine nih.govhodoodo.com |
| CAS Number | 115762-17-9 nih.gov |
| Developmental Code | UP 26-91 ncats.io |
| Molecular Formula | C18H19F2N5S nih.gov |
Significance of this compound in Medicinal Chemistry
This compound was initially developed as a non-narcotic, centrally-acting analgesic and as a serotonin (B10506) (5-hydroxytryptamine) receptor antagonist for the potential treatment of pain and anxiety disorders. ncats.iotargetmol.comhodoodo.com Although its development for these specific therapeutic applications was discontinued (B1498344), the molecule remains significant in medicinal chemistry for several reasons. ncats.io
The structure of this compound contains a piperazine (B1678402) ring, a motif that is considered a key structural feature in numerous therapeutic drugs, contributing to a wide range of biological activities including antipsychotic, antihistamine, and anti-inflammatory effects. researchgate.net Furthermore, the molecule possesses a thioether linkage, and the carbon-sulfur bond, C(sp³)–S, is a pivotal component in modern pharmaceuticals, known to enhance the biological activities of compounds. acs.org
The compound serves as a valuable case study and target molecule in the development of new synthetic methodologies. Its structure, which combines amine, azaarene, and thioether functionalities, makes it a relevant example for demonstrating the efficiency of novel chemical reactions. researchgate.netresearchgate.net The successful synthesis of this compound is often used to validate new, operationally simple, and catalyst-free multicomponent reactions, which are highly desirable in drug discovery for the rapid generation of diverse and potentially drug-like molecules. researchgate.netresearchgate.netresearchgate.net
Overview of Current Academic Research Trajectories for this compound
While the initial clinical development pathway for this compound was halted, the compound continues to feature in academic and preclinical research, primarily within the field of synthetic organic chemistry. ncats.io Current research trajectories are not focused on its original therapeutic targets but rather on its utility as a model for chemical synthesis.
Recent studies have highlighted the use of this compound's synthesis to showcase the effectiveness of innovative chemical reactions. For instance, novel and catalyst-free multicomponent reactions have been developed that enable facile carbon-nitrogen (C-N) bond cleavage, providing an efficient and direct method for producing complex molecules like this compound. researchgate.netresearchgate.net Its synthesis has been accomplished through methods involving the cleavage of bonds in cyclic tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating new pathways to create piperazine-containing structures. researchgate.netrsc.orgresearchgate.net These synthetic advancements are significant as they offer rapid and efficient access to potentially drug-like products. researchgate.netresearchgate.net
In a different research avenue, a 2020 computational study explored the repurposing of known drugs and compounds against SARS-CoV-2. semanticscholar.org Through high-throughput virtual screening, this compound was identified as a potential inhibitor of the virus's nsp16 2'-O-methyltransferase, an enzyme crucial for viral replication. semanticscholar.org This finding suggests a potential, albeit yet to be experimentally verified, new direction for this compound research.
A review of clinical trial registries indicates no active or recently completed clinical trials for this compound for any indication. clinicaltrials.govclinicaltrialsregister.eu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBLLCVOKCEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151181 | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115762-17-9 | |
| Record name | Ruzadolane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUZADOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ruzadolane
Pioneering Synthetic Routes to Ruzadolane
Early and foundational synthetic work established key strategies for assembling the this compound molecule, focusing on convergent approaches that build complexity rapidly from simple starting materials.
A significant breakthrough in the synthesis of this compound was the development of a one-pot, three-component reaction. lookchem.com This approach brings together 1,2,4-trifluorobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), and scilit.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine-3-thiol to form the final product in a single operation. researchgate.netresearchgate.net This method is highly efficient, demonstrating the power of multicomponent reactions (MCRs) in streamlining the synthesis of complex, drug-like molecules by maximizing atom economy and reducing the number of purification steps. scilit.comresearchgate.netfrontiersin.org The reaction can be performed under thermal conditions, yielding 55% of the desired product after 72 hours at 180°C. lookchem.comresearchgate.net An alternative procedure using microwave heating has also been reported, providing a 52% yield in a reduced reaction time of 20 hours. researchgate.netrsc.org
Table 1: One-Pot, Three-Component Synthesis of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Reference |
| 1,2,4-Trifluorobenzene | DABCO | scilit.comrsc.orgresearchgate.netTriazolo[4,3-a]pyridine-3-thiol | 180°C, 72 h | 55% | lookchem.com, researchgate.net |
| 1,2,4-Trifluorobenzene | DABCO | scilit.comrsc.orgresearchgate.netTriazolo[4,3-a]pyridine-3-thiol | Microwave, 20 h | 52% | rsc.org, researchgate.net |
The success of the aforementioned multicomponent reaction hinges on a facile carbon-nitrogen (C-N) bond cleavage within a cyclic tertiary amine intermediate. scilit.comresearchgate.netresearchgate.net In this synthesis, DABCO does not remain intact but serves as a precursor to the ethylpiperazine fragment of this compound. researchgate.net The reaction is initiated by the nucleophilic attack of DABCO on the electron-deficient 1,2,4-trifluorobenzene, forming a quaternary ammonium (B1175870) salt. lookchem.comresearchgate.net The presence of the electron-withdrawing groups on the aromatic ring is crucial as it activates the system, making the subsequent C-N bond cleavage of the strained DABCO ring structure favorable. lookchem.com This cleavage allows for the sequential addition of the thiol nucleophile, ultimately assembling the this compound structure. This strategy of leveraging C-N bond cleavage provides a powerful tool for transforming readily available cyclic amines into more complex linear amine structures. rsc.org
Advanced Methodologies in this compound Synthesis
The synthesis of this compound is a prime example of a DABCO bond cleavage strategy. rsc.orgresearchgate.netrsc.org In this context, DABCO functions as a synthetic equivalent for the 1,4-disubstituted piperazine (B1678402) ring system. The process involves an in-situ activation of DABCO through reaction with an aryl halide, which makes the C-N bonds susceptible to cleavage. researchgate.netrsc.org The one-pot synthesis of this compound specifically utilizes a three-component reaction of 1,2,4-trifluorobenzene, DABCO, and scilit.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine-3-thiol in the presence of potassium phosphate (B84403) (K₃PO₄) and potassium iodide (KI). rsc.orgresearchgate.netrsc.org This approach highlights the utility of DABCO not just as a base or catalyst, but as a key structural building block that undergoes ring-opening to form the piperazine core of the target molecule. rsc.orgresearchgate.net
The synthesis of this compound can be viewed through the lens of deconstructive functionalization, a strategy where a cyclic molecule is opened to create a new, more complex acyclic structure. acs.orgresearchgate.netnih.gov In this case, the strained, bicyclic structure of DABCO is deconstructed. acs.org The process begins with the cleavage of a C-N bond in the DABCO precursor, which is facilitated by its reaction with an electron-deficient aryl halide to form a quaternary ammonium salt. nih.gov This cleavage generates a reactive intermediate that is then functionalized by the thiol, effectively installing both the aryl group and the ethylthio-heterocycle onto the nitrogen atoms of the newly formed piperazine ring. This deconstructive approach is an efficient method for creating molecular diversity from simple cyclic starting materials. acs.orgnih.gov
A notable feature of the primary synthetic route to this compound is that it proceeds without the need for a metal catalyst. scilit.comresearchgate.netresearchgate.net The multicomponent reaction of an electron-deficient aryl halide, a cyclic tertiary amine like DABCO, and a thiol is achieved under thermal or microwave conditions, obviating the need for transition metal promoters. lookchem.comresearchgate.net This catalyst-free protocol is advantageous as it simplifies product purification by eliminating metal contamination and aligns with the principles of green chemistry. frontiersin.org The operational simplicity and broad functional group tolerance of this method suggest its applicability for the rapid synthesis of a library of this compound analogues and other potentially drug-like molecules containing amine, thioether, and azaarene functionalities. scilit.comresearchgate.net
Yield Optimization and Scalability Studies in this compound Synthesis
The efficient synthesis of this compound, a compound with significant interest, has been the subject of optimization studies focusing on improving reaction yields and exploring conditions amenable to larger-scale production. A key strategy involves a one-pot, three-component reaction that leverages the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO).
Under conventional heating, the reaction mixture in the presence of potassium phosphate (K3PO4) and potassium iodide (KI) at 180°C for 72 hours afforded this compound in a 55% yield. rsc.orgresearchgate.net Seeking to improve the scalability and efficiency by reducing the lengthy reaction time, researchers investigated the use of microwave irradiation. The application of microwave heating dramatically shortened the reaction time to 20 hours, resulting in a comparable yield of 52%. rsc.org
This comparison highlights a critical aspect of yield optimization and scalability: the balance between energy input, reaction time, and product output. While conventional heating provided a slightly higher yield, the significant reduction in reaction time offered by microwave synthesis presents a compelling advantage for rapid production and potential scalability, where throughput is a major consideration. nih.govrsc.org
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A: Conventional Heating | Method B: Microwave Irradiation |
|---|---|---|
| Reactants | 1,2,4-Trifluorobenzene, DABCO, nih.govrsc.orgevitachem.comtriazolo[4,3-a]pyridine-3-thiol | 1,2,4-Trifluorobenzene, DABCO, nih.govrsc.orgevitachem.comtriazolo[4,3-a]pyridine-3-thiol |
| Catalyst/Reagents | K3PO4, KI | K3PO4, KI |
| Temperature | 180 °C | Not specified, typical for microwave synthesis |
| Reaction Time | 72 hours | 20 hours |
| Yield | 55% rsc.orgresearchgate.net | 52% rsc.org |
Synthesis of Structural Analogues and Precursors Related to this compound
The synthesis of structural analogues and precursors of this compound is crucial for structure-activity relationship (SAR) studies and the development of novel compounds. The synthetic methodologies often employ similar strategies to the parent compound, primarily focusing on the construction of the core piperazine scaffold.
The DABCO bond cleavage strategy is a versatile method for producing a wide range of piperazine derivatives that are structural analogues of this compound. rsc.orgrsc.org By varying the reactants, different substituents can be introduced onto the piperazine ring. For instance, the reaction of alkyl chlorides or aryl/heteroaryl triflates with DABCO under copper catalysis can produce N-alkyl-N′-aryl(heteroaryl)piperazines in good to excellent yields (73–93%). rsc.org Similarly, using alkenyl triflates in place of aryl triflates affords N-alkyl-N′-alkenyl piperazines in yields ranging from 46–89%. rsc.org Another approach involves a three-component reaction between a benzyne (B1209423) precursor, DABCO, and various nucleophiles, which yields 2-(4-arylpiperazin-1-yl)ethyl-containing molecules with yields from 18% to 98%. rsc.org
Another powerful strategy for generating precursors and analogues is the deconstructive functionalization of cyclic tertiary amines. acs.org This method involves a C(sp³)–N bond cleavage and reassembly, allowing for the introduction of diverse functionalities. For example, a cyclic tertiary amine precursor (1d) can be converted into an alkylboronic ester (13) in 55% yield, which serves as a versatile intermediate for further modifications through coupling reactions. acs.org The same precursor can react with various nucleophiles like diethylamine (B46881) or phenol (B47542) to furnish 1,4-diamine compounds and other complex formamides in nearly quantitative yields. acs.org
Table 2: Synthesis of this compound Analogues via DABCO Cleavage
| Analogue Type | Key Reactants | Catalyst/Conditions | Reported Yield |
|---|---|---|---|
| N-alkyl-N′-aryl(heteroaryl)piperazines | Alkyl chlorides, Aryl/Heteroaryl triflates, DABCO | CuCl, t-BuOLi, NMP, 70 °C rsc.org | 73–93% rsc.org |
| N-alkyl-N′-alkenyl piperazines | Alkyl chlorides, Alkenyl triflates, DABCO | CuCl, t-BuOLi, NMP, 70 °C rsc.org | 46–89% rsc.org |
| 2-(4-Arylpiperazin-1-yl)ethyl derivatives | Benzyne precursor, DABCO, Nucleophile (e.g., thiols) | CsF, CH3CN, 100 °C rsc.org | 18–98% rsc.org |
Table 3: Synthesis of Precursors via Deconstructive Functionalization of a Cyclic Amine (1d)
| Product | Reagents | Yield |
|---|---|---|
| Alkylboronic ester (13) | 4d, B₂pin₂ acs.org | 55% acs.org |
| 1,4-Diamine compound (14) | 4d, Diethylamine, DMF acs.org | 99% acs.org |
| N-(4-phenoxybutyl)-N-phenylformamide (12) | 4d, Phenol, DMF acs.org | 99% acs.org |
Molecular Mechanism of Action Studies of Ruzadolane
Serotonin (B10506) Receptor Antagonism by Ruzadolane
As a serotonin receptor antagonist, this compound interferes with the binding of serotonin (5-hydroxytryptamine, 5-HT) to certain receptors. ncats.ionordicbiosite.com Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that play crucial roles in various physiological processes, including mood, cognition, and pain perception. researchgate.netmdpi.comatlasgeneticsoncology.org
This compound Interactions with 5-HT3 Receptors
This compound has been identified as a 5-hydroxytryptamine receptor antagonist. nordicbiosite.com The 5-HT3 receptor is a ligand-gated ion channel permeable to cations like Na+, K+, and Ca2+. mdpi.com Activation of 5-HT3 receptors leads to rapid membrane depolarization. mdpi.com These receptors are found in both the peripheral and central nervous systems, including areas involved in mood regulation. mdpi.com 5-HT3 receptor antagonists are known to suppress nausea and vomiting by inhibiting serotonin binding to these receptors, particularly in the solitary tract nucleus (STN) and chemoreceptor trigger zone (CTZ) in the central nervous system, as well as on vagal afferent nerves. amegroups.orgwikipedia.orgnih.gov While this compound is noted as a 5-HT receptor antagonist, specific detailed research findings exclusively on this compound's interaction with 5-HT3 receptors, such as binding affinity data (Ki values) or detailed functional studies, were not prominently available in the search results.
This compound Interactions with 5-HT4 Receptors
This compound is also described as a 5-hydroxytryptamine receptor antagonist. nordicbiosite.com The 5-HT4 receptor is primarily a G protein-coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA). atlasgeneticsoncology.org These receptors are widely distributed in the central nervous system and peripheral tissues, including the gastrointestinal tract and heart. atlasgeneticsoncology.orgnih.gov 5-HT4 receptors are involved in various functions, including modulating the release of neurotransmitters like acetylcholine (B1216132) and dopamine, and influencing cognitive performance and mood. researchgate.netatlasgeneticsoncology.org While this compound is mentioned as a 5-HT receptor antagonist, specific detailed research findings exclusively on this compound's interaction with 5-HT4 receptors, such as binding affinity data or detailed functional studies demonstrating antagonism, were not prominently available in the search results.
Central Nervous System Modulatory Activities of this compound
This compound is described as a centrally-acting analgesic agent. medchemexpress.comncats.io The central nervous system (CNS) is a complex network where various neurotransmitters and receptors play roles in pain processing and modulation. academia.cathumanitas.net The antagonism of serotonin receptors, particularly those located in the CNS, can influence neuronal activity and pathways involved in pain perception and potentially other CNS functions. amegroups.orgwikipedia.orgnih.gov The classification of this compound as a centrally-acting analgesic agent suggests its primary site of action is within the brain and spinal cord, where it modulates neural signaling to exert its effects. medchemexpress.comncats.ioacademia.cathumanitas.net However, specific detailed mechanisms of how this compound modulates CNS activity beyond serotonin receptor antagonism were not extensively described in the provided search results.
Receptor Binding Affinity and Selectivity Profiling of this compound (In Silico and Theoretical Investigations)
Intracellular Signaling Pathways Potentially Modulated by this compound (Hypothetical Frameworks)
Given that this compound is a serotonin receptor antagonist ncats.ionordicbiosite.com, its modulation of intracellular signaling pathways would likely be a downstream effect of its interaction with these receptors. Serotonin receptors, particularly GPCRs like the 5-HT4 receptor, are known to couple to various intracellular signaling cascades, including those involving adenylyl cyclase, cAMP, and PKA. atlasgeneticsoncology.org Ligand-gated ion channels like the 5-HT3 receptor influence intracellular ion concentrations, which can in turn affect various signaling pathways. mdpi.com Therefore, based on the known signaling mechanisms of the serotonin receptors that this compound is proposed to antagonize, hypothetical frameworks for intracellular signaling modulation by this compound can be proposed. For instance, by blocking 5-HT4 receptors, this compound could potentially attenuate the activation of the cAMP/PKA pathway that would normally be stimulated by serotonin binding. atlasgeneticsoncology.org Similarly, antagonism of 5-HT3 receptors could influence intracellular calcium dynamics. mdpi.com However, direct experimental data specifically detailing the intracellular signaling pathways modulated by this compound were not found in the provided search results. Research on other compounds and receptors demonstrates how receptor activation or blockade can impact pathways such as the MAPK cascade, PI3K-Akt pathway, and others. libretexts.orgrndsystems.comuib.nonih.govresearchgate.net Further research would be needed to experimentally validate these hypothetical intracellular signaling effects of this compound.
Pharmacological Research and Therapeutic Potential of Ruzadolane
Preclinical Foundations of Ruzadolane as an Analgesic
Preclinical studies have explored this compound's potential as an analgesic. ncats.iotargetmol.comresearchgate.netacs.orgrsc.org Research has demonstrated its synthesis through multicomponent reactions, highlighting a method for its efficient and rapid production, which could be relevant for further preclinical investigation. researchgate.netacs.orgrsc.org Although specific detailed preclinical efficacy data for this compound in various pain models were not extensively available in the search results, the compound's development was rooted in its intended use as an analgesic. ncats.iotargetmol.com The broader context of preclinical analgesic research involves various in vivo and in vitro methods, including pain-state models using thermal, mechanical, electrical, and chemical stimuli in animals, as well as bioassays and binding assays to study receptor interactions relevant to pain pathways. slideshare.netnih.govmdpi.comfrontiersin.org
Non-Narcotic and Centrally Acting Aspects of this compound
This compound is described as a non-narcotic and centrally acting analgesic agent. medchemexpress.comadooq.comncats.ioarctomsci.com This classification indicates that its mechanism of action to relieve pain is distinct from that of opioid narcotics and that it exerts its effects within the central nervous system. medchemexpress.comadooq.comncats.ioarctomsci.com Its central activity aligns with its historical development as a potential treatment for conditions involving the central nervous system, such as anxiety disorder. ncats.iotargetmol.com Other centrally acting analgesic drugs, such as nefopam, are also non-opioid and non-steroidal, used in pain management. nih.gov
Exploration of Broader Therapeutic Utility of this compound in Pharmaceutical Contexts
Beyond its primary investigation as an analgesic, this compound's potential broader therapeutic utility within pharmaceutical contexts has been considered. It has been listed in patent documents related to controlled absorption formulations of pharmaceutically active organic compounds, suggesting its inclusion in research concerning drug delivery and pharmacokinetics. google.comgoogle.com These contexts often involve exploring methods to improve drug properties, such as controlling or extending drug release in the body. google.comgoogle.com While the initial development targeted pain and anxiety, its appearance in pharmaceutical formulation research indicates potential consideration for other applications or improved delivery methods for its known activities. ncats.iotargetmol.comgoogle.comgoogle.com The synthesis of this compound has also been demonstrated through methods that provide access to potentially drug-like products, highlighting its relevance in synthetic organic chemistry for generating compounds with potential pharmaceutical applications. researchgate.netacs.orgrsc.orgresearchgate.net
Comparative Pharmacological Profiling of this compound with Related Ligands
This compound is identified as a serotonin (B10506) receptor antagonist. ncats.iotargetmol.com Comparative pharmacological profiling involves evaluating the activity and selectivity of a compound relative to other ligands that interact with similar biological targets. nih.govnih.gov While specific detailed comparative profiling data for this compound against a range of related ligands were not prominently featured in the search results, its classification as a serotonin receptor antagonist places it within a group of compounds that modulate serotonin signaling, a system implicated in various physiological processes, including pain and mood. ncats.iotargetmol.com Research in comparative pharmacology often utilizes techniques like virtual ligand screening and profiling to assess the potential interactions of compounds with various targets and compare them to known bioactive ligands. nih.gov Given this compound's reported activity as a serotonin receptor antagonist, comparative studies would likely involve assessing its binding affinity and functional effects on different serotonin receptor subtypes compared to other known agonists, antagonists, or modulators of these receptors. ncats.iotargetmol.comnih.govnih.gov
Structure Activity Relationship Sar and Computational Studies of Ruzadolane Derivatives
Elucidation of Key Structural Motifs Governing Ruzadolane Activity
The molecular architecture of this compound, characterized by its nih.govnih.govnih.govtriazolo[4,3-a]pyridine core linked to a difluorophenylpiperazine moiety via an ethylthio linker, presents several key structural features that are pivotal for its biological effects. Analysis of these motifs is fundamental to understanding its SAR.
The primary structural components of this compound include:
The nih.govnih.govnih.govtriazolo[4,3-a]pyridine system: This fused heterocyclic ring is a critical pharmacophoric element. Its aromatic nature and the specific arrangement of nitrogen atoms can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.
The Ethylthio Linker: The length and flexibility of this linker are crucial for correctly positioning the terminal piperazine (B1678402) group within the receptor's binding pocket. Variations in the linker's length or rigidity can significantly impact binding affinity.
The Piperazine Ring: This central ring acts as a versatile scaffold. The nitrogen atoms can serve as hydrogen bond acceptors or be protonated, influencing the molecule's solubility and interaction with charged residues in the target protein.
The 2,4-Difluorophenyl Group: The substitution pattern on this aromatic ring is vital for activity. The fluorine atoms can modulate the electronic properties (pKa) of the distal piperazine nitrogen and participate in specific interactions, such as halogen bonding or hydrophobic interactions, which can enhance binding affinity and selectivity.
Systematic modifications of these motifs in derivative compounds help to build a comprehensive SAR model. For instance, altering the substitution on the phenyl ring or replacing the triazolopyridine core can reveal which interactions are essential for the desired biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound analogues, a QSAR model can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. creative-biolabs.com
A hypothetical QSAR study for a series of this compound derivatives would involve calculating a range of molecular descriptors, which can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: These are numerical values that describe the connectivity and branching of the molecule.
A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate a predictive model. nih.gov An example of a hypothetical QSAR equation for this compound analogues might look like:
pIC50 = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are regression coefficients. The following interactive table illustrates hypothetical data for a set of this compound analogues used in a QSAR study.
| Compound | pIC50 | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| This compound | 8.5 | 3.9 | 4.2 | 450 |
| Analogue 1 | 7.8 | 4.1 | 3.8 | 460 |
| Analogue 2 | 8.9 | 3.7 | 4.5 | 445 |
| Analogue 3 | 7.2 | 4.5 | 4.0 | 475 |
| Analogue 4 | 9.1 | 3.6 | 4.8 | 440 |
This model would suggest that higher biological activity is associated with lower lipophilicity, a higher dipole moment, and a smaller molecular surface area, guiding the design of more potent analogues.
Pharmacophore Modeling and Validation for this compound Ligands
A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net For this compound and its derivatives, a ligand-based pharmacophore model can be generated by aligning a set of active compounds and identifying common chemical features. mdpi.com
A typical pharmacophore model for this compound ligands might include:
One or two Aromatic Rings (AR) , corresponding to the difluorophenyl group and the triazolopyridine system.
A Hydrogen Bond Acceptor (HBA) , likely one of the nitrogen atoms in the piperazine or triazole ring.
A Hydrophobic feature (HY) , representing the ethyl linker and parts of the aromatic systems.
A Positive Ionizable (PI) feature, which could be the basic nitrogen of the piperazine ring.
The spatial arrangement of these features is crucial. The distances and angles between them define the three-dimensional query used to screen virtual compound libraries for new potential hits. Validation of the pharmacophore model is performed by testing its ability to distinguish known active compounds from inactive ones (decoys). A successful model will have a high enrichment factor, meaning it preferentially identifies active molecules.
Molecular Docking and Dynamics Simulations of this compound with Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound, docking simulations can elucidate the specific interactions between the compound and its biological target at an atomic level. mdpi.com
In a typical docking simulation, this compound would be placed in the binding site of its target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The results would highlight key interactions, such as:
Hydrogen bonds between the nitrogen atoms of this compound and polar residues like Asparagine or Glutamine in the binding pocket.
π-π stacking interactions between the aromatic rings of this compound and residues like Phenylalanine, Tyrosine, or Histidine.
Hydrophobic interactions involving the ethyl linker and the phenyl ring with non-polar residues.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations provide a more dynamic picture of the binding event, revealing how the protein and ligand adapt to each other and the role of solvent molecules.
The following table summarizes hypothetical key interactions for this compound and its analogues with a target protein, as predicted by molecular docking.
| Compound | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| This compound | Asp120, Phe250, Tyr300 | H-Bond, π-π Stacking, Hydrophobic | -9.8 |
| Analogue 2 | Asp120, Gln122, Phe250, Tyr300 | H-Bond, π-π Stacking | -10.5 |
| Analogue 3 | Phe250, Leu280 | Hydrophobic | -8.2 |
Rational Design Principles for Novel this compound Derivatives
The insights gained from SAR, QSAR, pharmacophore modeling, and molecular docking converge to establish a set of rational design principles for novel this compound derivatives. istanbul.edu.tr These principles guide the modification of the this compound scaffold to optimize its therapeutic potential.
Key design strategies might include:
Scaffold Hopping: Replacing the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core with other bioisosteric heterocyclic systems to explore new interaction patterns and improve properties like solubility or metabolic stability.
Linker Modification: Systematically altering the length, rigidity, and chemical nature of the ethylthio linker to optimize the orientation of the terminal aromatic group. This could involve introducing amides, ethers, or small cyclic structures.
Substitution on the Aromatic Ring: Exploring a wide range of substituents on the phenyl ring to fine-tune electronic properties and introduce new interactions. Based on QSAR and docking, electron-withdrawing or -donating groups could be strategically placed to enhance binding affinity.
Piperazine Ring Derivatization: Modifying the piperazine ring, for example, by introducing substituents or replacing it with other saturated heterocycles like piperidine (B6355638) or morpholine, to alter basicity and conformational preferences.
Preclinical Safety and Toxicology of Ruzadolane
General Safety Evaluation of Ruzadolane in Preclinical Models
Information regarding the general safety evaluation of this compound in preclinical models is limited in the provided search results. One source generally states that the drug was shown to be highly safe in toxicology studies, although these studies were discontinued (B1498344) ncats.io. Preclinical toxicity testing typically involves in vivo studies in various species, such as rodents and non-rodents, using different routes of administration creative-bioarray.comvivotecnia.com. Evaluations can include hematology, urinalysis, clinical chemistry, histopathology, bioanalysis, and toxicokinetics creative-bioarray.com. Acute (single dose) to chronic (multiple doses) dosing regimens are employed to understand the compound's behavior and potential cumulative or delayed effects creative-bioarray.comvivotecnia.com.
Identification of Potential Toxicological Pathways or Endpoints Related to this compound
Specific toxicological pathways or endpoints related to this compound are not detailed in the provided search results. General toxicological principles indicate that the absorption, distribution, metabolism, and excretion (ADME) of a compound are crucial factors influencing its potential toxicity nih.govmerckvetmanual.comyoutube.com. Toxicokinetics describes how the body handles a toxic agent as a function of dose and time merckvetmanual.com. Metabolism, particularly in the liver, can convert compounds into more or less toxic metabolites merckvetmanual.com. Excretion, primarily through the kidneys and bile, is also a key process in eliminating toxic agents from the body merckvetmanual.com. Damage to organs like the kidney can occur at specific anatomical locations involved in excretion merckvetmanual.com. While the synthesis of this compound involves a C(sp³)-S bond acs.org, and such bonds can play a role in metabolism acs.org, the specific metabolic pathways or potential toxic metabolites of this compound are not described.
Comparative Toxicological Assessment with Chemically Related Compounds
No specific comparative toxicological assessment of this compound with chemically related compounds is available in the provided search results. This compound contains a piperazine (B1678402) ring structure nih.govresearchgate.net. Piperazine derivatives are found in various marketed drugs and drug candidates researchgate.net. The two nitrogen atoms in the piperazine ring contribute to properties like water solubility, oral bioavailability, and ADME characteristics researchgate.net. While the synthesis of piperazine derivatives and their ADME properties are discussed in general terms, a direct toxicological comparison between this compound and other piperazine-containing compounds is not provided researchgate.net. This compound has been mentioned in lists alongside other compounds like Sabeluzole and sampirtine (B58388) justia.comnih.govahrq.govnih.govgoogle.com, but this context does not include a comparative toxicological analysis.
Future Directions and Emerging Research Avenues for Ruzadolane
Development of Novel and Efficient Synthetic Strategies for Ruzadolane and its Analogues
Research into novel and efficient synthetic strategies for this compound and its analogues is an ongoing area of interest. The synthesis of this compound often involves the construction of its core piperazine (B1678402) ring structure. One reported method for the synthesis of analgesic this compound utilizes a one-pot three-component reaction involving 1,2,4-trifluorobenzene, DABCO (1,4-diazabicyclo[2.2.2]octane), and rsc.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine-3-thiol in the presence of K₃PO₄ and KI. This reaction has been carried out at 180 °C for 72 hours, yielding the desired product in 55%, or under microwave heating for 20 hours with a 52% yield. rsc.orgrsc.orgnih.gov
The DABCO bond cleavage strategy is considered an efficient and simple approach for synthesizing functionalized piperazines without affecting the carbons of the piperazine ring. rsc.orgrsc.org This strategy can be further utilized for the development of novel biologically active compounds in the future. rsc.orgrsc.org Multicomponent reaction design strategies, including those involving DABCO bond cleavage, have been demonstrated for the rapid synthesis of analgesic this compound. researchgate.netresearchgate.net Novel synthetic approaches toward the piperazine ring include methods such as the reduction of (di)ketopiperazines, N-alkylation of diamines, catalytic or chemical reduction of pyrazines, cyclocondensation of amines with alcohols via borrowing hydrogen strategy, intramolecular reductive coupling of 1,2-diimines, intermolecular or intramolecular amination of alkenes or alkynes, DABCO bond cleavage, and transition-metal-catalyzed condensation of stannyl (B1234572) (silicon) amine reagents with carbonyl compounds. rsc.org
Future research in this area could focus on developing even more atom-economical, environmentally friendly, and scalable synthetic routes. Exploring alternative catalysts, reaction conditions, and starting materials could lead to improved yields and reduced production costs. The development of novel strategies for the synthesis of piperazine derivatives through C–N bond cleavage, starting from DABCO, is an active area of research. researchgate.net
Advanced Mechanistic Investigations of this compound's Biological Actions
Advanced mechanistic investigations are crucial for a comprehensive understanding of how this compound exerts its biological effects. While this compound is known as an analgesic rsc.orgrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net, detailed studies into its specific molecular targets, binding interactions, and downstream signaling pathways are needed. This could involve a combination of in vitro and in vivo studies, utilizing techniques such as receptor binding assays, enzyme activity assays, and cellular signaling analysis.
Understanding the precise mechanisms of action could reveal potential off-target effects or identify opportunities for designing derivatives with improved selectivity and reduced side effects. Research into the mechanisms of DABCO bond cleavage reactions, relevant to this compound synthesis, has also been explored, including proposed mechanisms involving zwitterionic intermediates and ring opening with nucleophiles. nih.gov
Rational Design and Synthesis of Enhanced this compound Derivatives with Tuned Pharmacological Profiles
The rational design and synthesis of this compound derivatives offer a powerful approach to develop compounds with enhanced pharmacological profiles. By understanding the structure-activity relationships of this compound, researchers can design analogues with improved potency, efficacy, duration of action, or reduced toxicity. This process often involves modifying specific functional groups on the this compound scaffold and evaluating the resulting compounds for their biological activity.
Future research could leverage computational modeling and cheminformatics tools to predict the binding affinity and pharmacological properties of potential derivatives before their synthesis. This could streamline the discovery process and lead to the identification of compounds with tuned profiles for specific therapeutic applications. The synthesis of piperazine derivatives with significant biological activity is a relevant area for the development of this compound analogues. researchgate.net
Integration of Omics Technologies in this compound Research
Integrating "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological systems affected by this compound. nih.gov Applying these technologies to this compound research could help identify biomarkers of response or resistance, elucidate the complex molecular networks influenced by the compound, and uncover novel therapeutic targets.
For example, transcriptomics could reveal changes in gene expression profiles in response to this compound treatment, while metabolomics could identify alterations in metabolic pathways. nih.gov The integration of multi-omics data, combined with bioinformatics analysis, can offer deeper insights into the biological actions of this compound and its potential therapeutic effects. nih.gov This approach has shown potential in identifying metabolically relevant therapeutic targets in other diseases. nih.gov
Repurposing Potential of this compound for Other Therapeutic Areas
Exploring the repurposing potential of this compound for other therapeutic areas is a significant future direction. Drug repurposing, the process of finding new uses for existing drugs, can accelerate the drug development process. nih.govnih.gov Given this compound's analgesic properties rsc.orgrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net, it might possess activity in other conditions involving pain or inflammation.
Q & A
Basic Research Questions
Q. What standard in vitro assays are recommended to evaluate Ruzadolane’s activity on serotonin receptors?
- Methodological Answer : Use competitive receptor-binding assays with radiolabeled ligands (e.g., 5-HT receptor subtypes) to quantify this compound’s affinity (Kd) and inhibition constants (Ki). Validate specificity via displacement studies with selective antagonists. For functional activity, measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK-293) expressing target receptors. Include dose-response curves and statistical validation (e.g., nonlinear regression analysis) to ensure reproducibility .
Q. Which biomarkers are routinely measured to assess this compound’s efficacy in preclinical anxiety models?
- Methodological Answer : In rodent models (e.g., elevated plus maze, open field test), quantify behavioral endpoints like time spent in open arms or locomotor activity. Pair these with biochemical markers such as serum corticosterone levels (via ELISA) or c-Fos expression in limbic regions (via immunohistochemistry). Ensure controls for stress-induced variability by standardizing testing conditions and circadian timing .
Q. What experimental controls are critical for validating this compound’s specificity in immunohistochemistry protocols?
- Methodological Answer : Include isotype-matched primary antibody controls, no-primary-antibody controls, and pre-absorption with excess antigen (this compound’s target protein) to confirm staining specificity. Use tissue sections from knockout models, if available, to rule out nonspecific binding. Quantify signal intensity using image analysis software (e.g., ImageJ) with blinded scoring to reduce bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s modulation of cytokine release in immune cells be resolved?
- Methodological Answer : Systematically compare experimental variables across studies, such as immune cell type (e.g., T cells vs. macrophages), this compound concentration, and exposure duration. Perform dose-ranging studies with parallel measurement of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines via multiplex assays. Use meta-regression analysis to identify confounding factors (e.g., cell activation state) and validate findings in primary human cells .
Q. What computational approaches are suitable for modeling this compound’s blood-brain barrier (BBB) penetration?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to integrate physicochemical properties (logP, molecular weight) and in vitro BBB permeability data (e.g., PAMPA assay results). Validate predictions using in vivo microdialysis in rodent models, correlating plasma and cerebrospinal fluid (CSF) concentrations. Apply machine learning algorithms trained on CNS-penetrant compounds to optimize this compound’s structural analogs .
Q. How to design a longitudinal study evaluating this compound’s neuroprotective effects in Parkinson’s disease (PD) models?
- Methodological Answer : Utilize chronic MPTP or α-synuclein overexpression models in rodents. Administer this compound at varying doses and assess motor deficits (rotarod, pole test) alongside dopaminergic neuron survival (via tyrosine hydroxylase staining in substantia nigra). Incorporate longitudinal MRI or PET imaging to track neurodegeneration. Apply mixed-effects models to account for inter-subject variability and missing data .
Q. What statistical methods address variability in this compound’s analgesic efficacy across preclinical pain models?
- Methodological Answer : Use Bayesian hierarchical modeling to pool data from heterogeneous models (e.g., neuropathic vs. inflammatory pain). Stratify analysis by pain mechanism (e.g., TRPV1 activation vs. opioid receptor modulation) and adjust for covariates like baseline pain thresholds. Validate robustness via sensitivity analysis and pre-register hypotheses to mitigate publication bias .
Methodological Frameworks for Data Analysis
- Contradiction Resolution : Apply PRISMA guidelines for systematic reviews to synthesize conflicting evidence, emphasizing study quality assessment (e.g., risk of bias in animal studies) .
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including raw data deposition and reagent validation (e.g., batch-to-batch consistency of this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
